2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Overview
Description
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential applications in various scientific research areas, including chemistry, biology, and medicine. Its unique structure, which includes a thiadiazole and thiazole ring, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterase 7 (PDE7) . PDE7 is an enzyme that selectively degrades cyclic adenosine monophosphate (cAMP), a second messenger molecule involved in many biological processes .
Mode of Action
The compound acts as a potent inhibitor of PDE7 . By inhibiting PDE7, it prevents the degradation of cAMP, thereby increasing the concentration of cAMP within the cell . This can lead to a variety of downstream effects, depending on the specific cellular context.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE7 and thus increasing cAMP levels, the compound can modulate a variety of cellular processes that are regulated by cAMP, including inflammation, immune response, and various central nervous system functions .
Pharmacokinetics
The compound’s potency and selectivity for pde7 suggest that it may have favorable bioavailability .
Result of Action
The increase in cAMP levels resulting from PDE7 inhibition can have a variety of molecular and cellular effects. For example, increased cAMP can modulate the activity of protein kinase A (PKA), a key regulator of numerous cellular processes. This can lead to changes in cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed by cyclization of a suitable α-haloketone with a thiourea derivative.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled together using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution using cyclopentylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using amines or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one
- 2-(cyclopentylamino)-5-pyrimidineboronic acid pinacol ester
Uniqueness
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is unique due to its specific combination of a thiadiazole and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(cyclopentylamino)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c20-11(17-14-19-18-12(22-14)8-5-6-8)10-7-21-13(16-10)15-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,16)(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPHERHESCSDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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